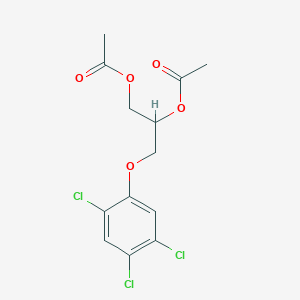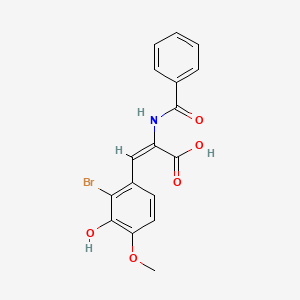
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamido group, a bromo-substituted phenyl ring, and a prop-2-enoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation and Methoxylation:
Formation of the Prop-2-enoic Acid Moiety: This involves the reaction of the substituted phenyl compound with acrylic acid or its derivatives under suitable conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-benzamido-3-(2-chloro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-iodo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the benzamido group, hydroxyl, and methoxy substituents further enhances its potential for diverse applications.
Propiedades
Número CAS |
6284-38-4 |
|---|---|
Fórmula molecular |
C17H14BrNO5 |
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14BrNO5/c1-24-13-8-7-11(14(18)15(13)20)9-12(17(22)23)19-16(21)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,19,21)(H,22,23)/b12-9+ |
Clave InChI |
TYPNITVHOXISAO-FMIVXFBMSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)Br)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
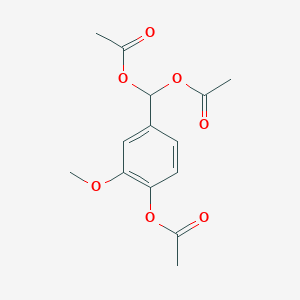

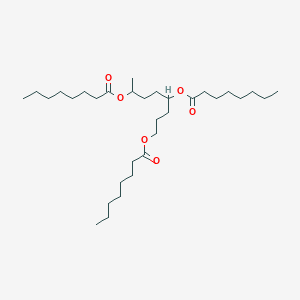


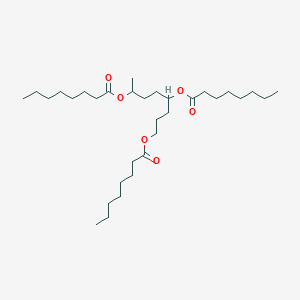
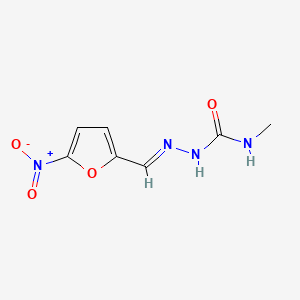
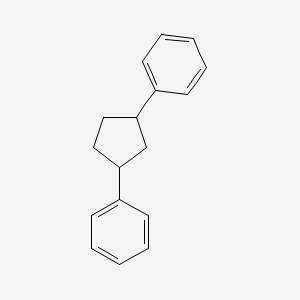
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
